METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Overview
Description
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, which is further connected to a furan and benzoate moiety.
Preparation Methods
The synthesis of METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols can replace the phenoxy group.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under acidic or basic conditions.
Scientific Research Applications
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase for the treatment of Alzheimer’s disease.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits the growth of microorganisms by interfering with their DNA synthesis or protein function. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thioamides: Used in the treatment of bacterial infections and as intermediates in organic synthesis.
5-Arylazothiazoles: Studied for their potential as anti-inflammatory and antitumor agents.
METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE stands out due to its unique combination of a thiadiazole and pyrimidine ring, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[5-[(Z)-[5-imino-7-oxo-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5S/c1-32-24(31)18-10-6-5-9-17(18)20-12-11-16(34-20)13-19-22(26)29-25(27-23(19)30)35-21(28-29)14-33-15-7-3-2-4-8-15/h2-13,26H,14H2,1H3/b19-13-,26-22? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQUMEIHMMWAEN-VZKFJVGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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